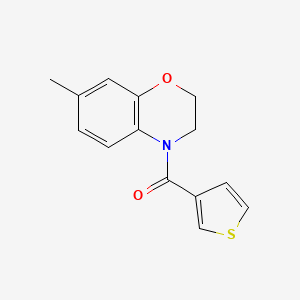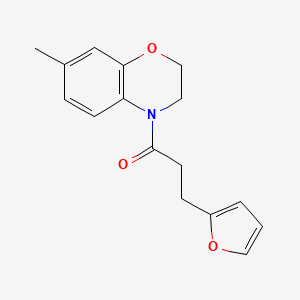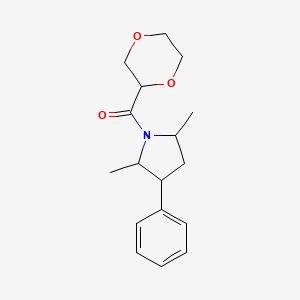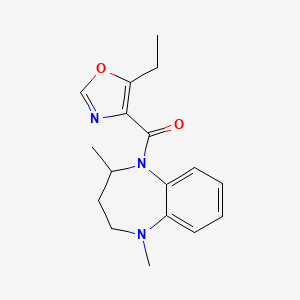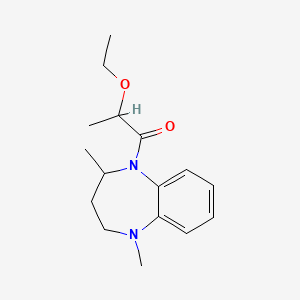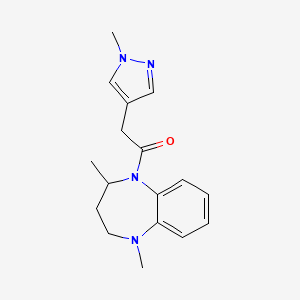
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community for its potential therapeutic applications. MPHP-2201 is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Mécanisme D'action
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide exerts its effects by binding to and activating the cannabinoid receptors in the body. These receptors are found throughout the central and peripheral nervous systems, as well as in immune cells and other tissues. Activation of these receptors by N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide leads to a wide range of physiological effects, including pain relief, mood regulation, and immune system modulation.
Biochemical and physiological effects:
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects in animal models of disease. In addition to its analgesic effects, N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide in laboratory experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more targeted and specific way than with other compounds. However, one limitation of using N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide in laboratory experiments is the potential for off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide. One area of interest is in the development of more selective agonists of the cannabinoid receptors, which could help to minimize off-target effects and improve the specificity of the compound. Another area of interest is in the development of novel delivery systems for N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, which could improve its bioavailability and therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, particularly in the context of long-term use and in different patient populations.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide involves the reaction of 3-(1-methylpyrazol-3-yl)benzoic acid with N-methyl-3-(3-methylpiperidin-1-yl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide.
Applications De Recherche Scientifique
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been studied extensively for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of chronic pain. N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have potent analgesic effects in animal models of pain, and may be a viable alternative to traditional pain medications, such as opioids.
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-4-8-16(13-19)20(2)17(22)14-6-3-7-15(12-14)21-11-5-9-18-21/h3,5-7,9,11-12,16H,4,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPERIFAFYTVECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

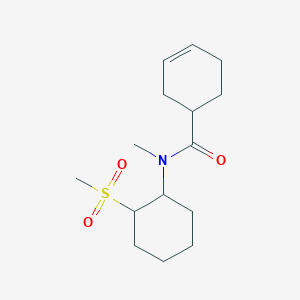

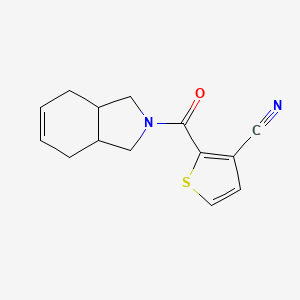

![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
